molecular formula C9H13ClN2O B13591440 (2S)-2-amino-N-phenylpropanamidehydrochloride

(2S)-2-amino-N-phenylpropanamidehydrochloride

Cat. No.: B13591440
M. Wt: 200.66 g/mol
InChI Key: CTKPRJFRQXVQTG-FJXQXJEOSA-N
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Description

(2S)-2-amino-N-phenylpropanamidehydrochloride is a chemical compound with a specific stereochemistry, indicated by the (2S) configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-N-phenylpropanamidehydrochloride typically involves the reaction of (2S)-2-amino-N-phenylpropanamide with hydrochloric acid. The process can be carried out under controlled conditions to ensure the purity and yield of the desired product. The reaction is usually performed in an aqueous or organic solvent, and the temperature and pH are carefully monitored to optimize the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound with high purity and yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-N-phenylpropanamidehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or other derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The amide group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

(2S)-2-amino-N-phenylpropanamidehydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-phenylpropanamidehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-N-phenylpropanamide
  • (2S)-2-amino-N-phenylpropanamidehydrobromide
  • (2S)-2-amino-N-phenylpropanamidehydroiodide

Uniqueness

(2S)-2-amino-N-phenylpropanamidehydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride group. This configuration can influence its reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

(2S)-2-amino-N-phenylpropanamide;hydrochloride

InChI

InChI=1S/C9H12N2O.ClH/c1-7(10)9(12)11-8-5-3-2-4-6-8;/h2-7H,10H2,1H3,(H,11,12);1H/t7-;/m0./s1

InChI Key

CTKPRJFRQXVQTG-FJXQXJEOSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=CC=C1)N.Cl

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)N.Cl

Origin of Product

United States

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